molecular formula C12H16BClFNO2 B13922025 4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13922025
M. Wt: 271.52 g/mol
InChI Key: HULRLQYWGYAVGF-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is an organoboron compound that features a boronic ester group. This compound is particularly significant in organic synthesis, especially in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for this compound in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

4-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro substituents, along with the boronic ester group, makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H16BClFNO2

Molecular Weight

271.52 g/mol

IUPAC Name

4-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(15)10(8)14/h5-6H,16H2,1-4H3

InChI Key

HULRLQYWGYAVGF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)N

Origin of Product

United States

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